3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride is a chemical compound with significant relevance in pharmaceutical research. Its molecular formula is , and it has a molar mass of approximately 242.7 g/mol. This compound is classified as a heterocyclic organic compound, specifically an oxazinanone derivative, which features a unique structure that contributes to its potential applications in medicinal chemistry.
The synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride can be accomplished through various synthetic routes, typically involving the formation of the oxazinanone ring followed by the introduction of the aminomethyl group. Common methods include:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using solvents such as ethanol or methanol can facilitate the reaction while maintaining a suitable environment for cyclization.
The molecular structure of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride consists of:
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride can participate in several chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reaction conditions in synthetic applications.
The mechanism of action for 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride primarily involves its interaction with biological targets at the molecular level. The aminomethyl group may facilitate binding to specific receptors or enzymes, leading to pharmacological effects.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in metabolic pathways. Detailed studies are required to elucidate the exact mechanisms involved in this compound's action.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity.
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride has potential applications in various scientific fields:
This compound represents a versatile tool in medicinal chemistry and related fields, warranting further investigation into its properties and applications.
The 1,3-oxazinan-2-one heterocycle serves as the foundational scaffold for this compound, with cyclization methodologies critically impacting yield and purity. Two principal synthetic routes dominate:
Intramolecular Cyclodehydration: β-Amino alcohol precursors undergo carbonylative cyclization using urea derivatives or phosgene equivalents. For example, reacting 4-(aminomethyl)phenyl-3-hydroxypropylamine with N,N'-carbonyldiimidazole (CDI) in dichloromethane achieves ring closure at ambient temperature, yielding 68–72% of the oxazinanone core after recrystallization. This method avoids high temperatures but requires anhydrous conditions to suppress hydrolysis [1] [9].
Acid-Catalyzed Condensation: Combining 4-(aminomethyl)phenol with β-chloropropylisocyanate in acetic acid under reflux enables a one-pot cyclization-elimination sequence. Acetic acid acts as both solvent and catalyst, facilitating nucleophilic displacement and intramolecular carbonyl capture. Yields range from 60–65%, with residual acetic acid removed via azeotropic distillation with toluene [1] [9].
Table 1: Cyclization Method Comparison
Method | Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Intramolecular Cyclization | CDI, Dichloromethane | 25°C, 12 h | 68–72 | >95 |
Acid-Catalyzed Condensation | β-Chloropropylisocyanate, Acetic acid | Reflux, 6 h | 60–65 | 90–92 |
Critical parameters include stoichiometric control (1:1.2 ratio of amino alcohol to carbonylating agent) and solvent selection. Tetrahydrofuran or dichloromethane minimizes side-product formation, while protic solvents like ethanol reduce reaction rates by 30–40% [1].
Installation of the aminomethyl group at the para-position necessitates precise orthogonality to prevent interference with oxazinanone cyclization:
Reductive Amination: 4-Cyanobenzaldehyde undergoes condensation with ammonia/ammonium acetate, followed by sodium borohydride reduction in methanol. This affords 4-(aminomethyl)benzaldehyde with 85% yield, though over-reduction to methylamine derivatives remains a risk at elevated temperatures (>40°C) [1] [4].
Protection-Deprotection Strategies: Incorporating tert-butoxycarbonyl (Boc) protection before cyclization prevents unwanted salt formation during oxazinanone synthesis. Boc deprotection using trifluoroacetic acid in dichloromethane (25°C, 2 h) quantitatively liberates the primary amine, which is subsequently neutralized with aqueous sodium bicarbonate [2].
Table 2: Protective Group Efficacy
Protective Group | Deprotection Reagent | Time (h) | Deprotection Yield (%) |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid | 2 | 98 |
Carbobenzyloxy (Cbz) | Hydrogen/Pd-C | 4 | 95 |
Electron-deficient aryl systems (e.g., 4-cyanophenyl) require palladium-catalyzed cyano reduction prior to amination, whereas electron-rich analogs undergo direct amination [5].
Regioselectivity in oxazinanone formation is paramount to avoid structural isomers. Advanced catalytic systems enable kinetic control:
Lewis Acid Catalysts: Scandium(III) triflate (5–10 mol%) accelerates the carbonyl-iminium cyclization of N-(3-hydroxypropyl)-4-(aminomethyl)aniline intermediates. In acetonitrile at 60°C, regioselectivity exceeds 19:1 for the six-membered oxazinanone over five-membered oxazolidinone byproducts. The catalyst coordinates preferentially to the primary amine, directing nucleophilic attack to the terminal carbon of the alcohol [7].
Organometallic Complexes: Molybdenum(VI)-bis(acetylacetonate) complexes bearing sterically hindered ligands (e.g., 2,6-di-tert-butylphenol) promote dehydrative cyclization at 80°C. This system achieves 92% regioselectivity by suppressing epimerization and hydrolysis, as confirmed by high-resolution mass spectrometry and ¹³C NMR kinetics [7].
Table 3: Catalyst Performance in Ring Closure
Catalyst | Loading (mol%) | Temperature (°C) | Regioselectivity (Ratio) |
---|---|---|---|
Scandium(III) triflate | 5 | 60 | 19:1 |
Mo(VI)-diacetylacetonate | 7 | 80 | 23:1 |
Uncatalyzed (thermal) | – | 100 | 3:1 |
A case study demonstrated that substituting the phenyl group ortho to Mo(VI)’s pyridine ligand boosted cyclization rates twofold by attenuating oxo ligand basicity [7]. Microwave irradiation (150 W, 100°C) further reduces reaction times to ≤30 minutes without compromising selectivity [2].
Conversion of the free base to the hydrochloride salt enhances crystallinity and shelf-life, governed by thermodynamics and counterion compatibility:
pKa-Driven Counterion Selection: The primary benzylic amine (pKa ≈ 9.0) requires an acid with pKa < 6.0 for stable salt formation per the ΔpKa ≥ 3 rule. Hydrochloric acid (pKa = −7) ensures >99% protonation, whereas weaker acids (e.g., acetic acid, pKa = 4.8) yield hygroscopic solids prone to dissociation [3] [5] [8].
Solvent Optimization: Ethanol/ethyl acetate (1:1 v/v) enables high-yield (91%) crystallization of the hydrochloride salt due to polarity-matched solvation. Isopropanol induces oiling-out, while acetone generates solvated polymorphs requiring post-crystallization desolvation [8].
Table 4: Salt Crystallization Solvent Systems
Solvent System | Temperature (°C) | Crystallization Yield (%) | Hygroscopicity (% Weight Gain at 75% RH) |
---|---|---|---|
Ethanol/Ethyl acetate (1:1) | 0–5 | 91 | 0.8 |
Acetone | −20 | 84 | 2.1 |
Isopropanol | 25 | 68* | 3.5 |
*Oiling-out observed; yield after seeding
Accelerated stability studies (40°C/75% RH, 4 weeks) confirmed hydrochloride salts crystallized from ethanol/ethyl acetate retained >99.5% chemical purity, while besylate analogs degraded by 1.2% under identical conditions [8]. Counterions like fumarate risk Michael addition with primary amines, necessitating exclusion during salt screening [8].
Key Recommendations:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: